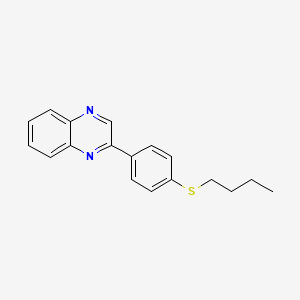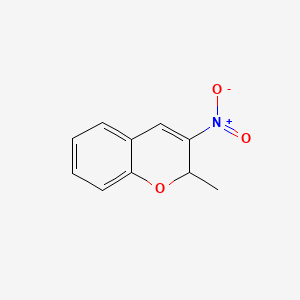
Quinoxaline, 2-(4-(butylthio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(4-(butylthio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused with a pyrazine ringQuinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(butylthio)phenyl)-, the synthetic route may involve the reaction of 2-(4-(butylthio)phenyl)-1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . Common solvents used in these reactions include ethanol, acetic acid, and tetrahydrofuran (THF). Catalysts such as pyridine can also be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 2-(4-(butylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Quinoxaline, 2-(4-(butylthio)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mécanisme D'action
The mechanism of action of Quinoxaline, 2-(4-(butylthio)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA synthesis or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoxaline, 2-(4-(butylthio)phenyl)- can be compared with other similar compounds such as quinoline, quinazoline, and phthalazine. While all these compounds share a heterocyclic structure, their biological activities and applications can vary significantly:
Quinoline: Known for its antimalarial and antibacterial properties.
Quinazoline: Studied for its anticancer and anti-inflammatory activities.
Phthalazine: Investigated for its potential as an antitumor and antimicrobial agent.
Quinoxaline, 2-(4-(butylthio)phenyl)- stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
53066-82-3 |
|---|---|
Formule moléculaire |
C18H18N2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-(4-butylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C18H18N2S/c1-2-3-12-21-15-10-8-14(9-11-15)18-13-19-16-6-4-5-7-17(16)20-18/h4-11,13H,2-3,12H2,1H3 |
Clé InChI |
UGJAMIHTZHXHTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)



![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)




![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
